molecular formula C22H26N2O2 B11096337 N'-cyclohexylidene-2-hydroxy-2,2-bis(3-methylphenyl)acetohydrazide

N'-cyclohexylidene-2-hydroxy-2,2-bis(3-methylphenyl)acetohydrazide

Cat. No.: B11096337
M. Wt: 350.5 g/mol
InChI Key: WAMNFGWDXLREQG-UHFFFAOYSA-N
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Description

N’-cyclohexylidene-2-hydroxy-2,2-bis(3-methylphenyl)acetohydrazide is a complex organic compound characterized by its unique structure, which includes a cyclohexylidene group, a hydroxy group, and two 3-methylphenyl groups attached to an acetohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cyclohexylidene-2-hydroxy-2,2-bis(3-methylphenyl)acetohydrazide typically involves the following steps:

    Formation of the Hydrazide: The initial step involves the reaction of 2,2-bis(3-methylphenyl)acetic acid with hydrazine hydrate to form the corresponding hydrazide.

    Cyclohexylidene Formation: The hydrazide is then reacted with cyclohexanone under acidic or basic conditions to form the cyclohexylidene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of industrial catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-cyclohexylidene-2-hydroxy-2,2-bis(3-methylphenyl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyclohexylidene group can be reduced to a cyclohexyl group.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of cyclohexyl derivatives.

    Substitution: Formation of substituted hydrazides.

Scientific Research Applications

Chemistry

In chemistry, N’-cyclohexylidene-2-hydroxy-2,2-bis(3-methylphenyl)acetohydrazide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, derivatives of this compound may be explored for their pharmacological properties. The presence of the hydroxy and hydrazide groups suggests potential for interactions with biological targets, making it a candidate for drug development.

Industry

In industrial applications, N’-cyclohexylidene-2-hydroxy-2,2-bis(3-methylphenyl)acetohydrazide can be used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-cyclohexylidene-2-hydroxy-2,2-bis(3-methylphenyl)acetohydrazide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxy group can form hydrogen bonds, while the hydrazide group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of biological pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-cyclohexylidene-2-hydroxy-2,2-bis(4-methylphenyl)acetohydrazide
  • N’-cyclohexylidene-2-hydroxy-2,2-bis(4-methoxyphenyl)acetohydrazide

Uniqueness

N’-cyclohexylidene-2-hydroxy-2,2-bis(3-methylphenyl)acetohydrazide is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its chemical reactivity and biological activity. The cyclohexylidene group also adds to its distinct structural features, differentiating it from other similar compounds.

Properties

Molecular Formula

C22H26N2O2

Molecular Weight

350.5 g/mol

IUPAC Name

N-(cyclohexylideneamino)-2-hydroxy-2,2-bis(3-methylphenyl)acetamide

InChI

InChI=1S/C22H26N2O2/c1-16-8-6-10-18(14-16)22(26,19-11-7-9-17(2)15-19)21(25)24-23-20-12-4-3-5-13-20/h6-11,14-15,26H,3-5,12-13H2,1-2H3,(H,24,25)

InChI Key

WAMNFGWDXLREQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C2=CC=CC(=C2)C)(C(=O)NN=C3CCCCC3)O

Origin of Product

United States

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